molecular formula C40H56O22 B1669759 Dactylorhin A

Dactylorhin A

Cat. No.: B1669759
M. Wt: 888.9 g/mol
InChI Key: QUCKZYFUROTIBC-HDQVGPIMSA-N
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Description

. It is a white crystalline solid with a complex chemical structure featuring multiple ring systems and hydroxyl functional groups. Dactylorhin A has demonstrated various biological activities, including antitumor, anti-inflammatory, and antibacterial properties .

Mechanism of Action

Target of Action

Dactylorhin A is a natural compound that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities . The primary targets of this compound are tumor cells, inflammatory cells, and microbial cells . These cells play crucial roles in the development and progression of various diseases, including cancer, inflammation, and infections .

Mode of Action

This compound interacts with its targets primarily by inhibiting their growth and proliferation . It has been shown to suppress the production of nitric oxide (NO) in RAW264.7 macrophage cells , suggesting that it may exert its anti-inflammatory effects by modulating the immune response .

Biochemical Pathways

It is known that this compound can disrupt mitochondrial function, inhibit key enzymes, and contribute to apoptosis and the deficiency of energy metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug and its effectiveness in the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, modulation of the immune response, disruption of mitochondrial function, and induction of apoptosis . These effects can lead to the suppression of tumor growth, reduction of inflammation, and prevention of microbial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, over-extraction and illegal trading to meet high market demand, excessive weed proliferation, overgrazing leading to destruction of plant parts, low genetic diversity and poor seed germination rate are factors that have led to a decrease in the population of Dactylorhiza hatagirea, the plant from which this compound is derived . These factors can potentially affect the availability and potency of this compound.

Preparation Methods

Dactylorhin A is typically obtained through extraction and purification from fungi. The process involves selecting fungal strains rich in this compound, cultivating them, and then extracting the compound from the fungal biomass. The extraction is followed by a series of separation, purification, and crystallization steps to obtain high-purity this compound .

Chemical Reactions Analysis

Dactylorhin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxyl and ring systems present in this compound .

Scientific Research Applications

Dactylorhin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Dactylorhin A is part of a family of compounds that includes dactylorhin B, dactylorhin C, dactylorhin D, and dactylorhin E. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, dactylorhin B has been shown to reduce the toxic effects of β-amyloid fragments on neuron cells, highlighting its potential neuroprotective effects . The unique combination of antitumor, anti-inflammatory, and antibacterial properties makes this compound particularly valuable for research and therapeutic applications .

Properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCKZYFUROTIBC-HDQVGPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346255
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256459-34-4
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Dactylorhin A and where is it found?

A1: this compound is a glucosyloxybenzyl 2-isobutylmalate primarily isolated from the tubers of various orchid species, including Bletilla striata [, , , , , ], Gymnadenia conopsea [, , , ], Coeloglossum viride var. bracteatum [, , ], and Dactylorhiza hatagirea [, , ]. It belongs to a group of compounds known for their potential medicinal properties.

Q2: What is the chemical structure of this compound?

A2: this compound is a benzyl ester glucoside. While its exact structure is not explicitly provided in these abstracts, several papers mention it alongside compounds like militarine and loroglossin, which are also glucosyloxybenzyl 2-isobutylmalates [, , ]. This suggests that this compound shares a similar core structure with variations in the attached functional groups.

Q3: Can you elaborate on the biosynthesis of this compound?

A3: While a detailed biosynthetic pathway for this compound is not fully elucidated in the provided research, a study on Bletilla striata identified several genes potentially involved in its synthesis []. These genes are primarily associated with phenylpropane biosynthesis, starch and sucrose metabolism, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism. This suggests a complex biosynthetic route involving various metabolic pathways.

Q4: What are the reported biological activities of this compound?

A4: Research on the biological activity of this compound is still emerging. One study highlighted its moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells [], suggesting potential anti-inflammatory properties. Another study mentioned its potential in Alzheimer's disease treatment [], but specifics were not provided in the abstract. Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Q5: How does the content of this compound vary in different species and environments?

A5: The content of this compound varies significantly among different species and even within the same species grown in different environments [, , ]. For instance, studies have shown that the content of this compound in Bletilla striata differs between wild and cultivated varieties []. Similarly, the concentration of this compound in Gymnadenia conopsea was found to be influenced by geographical origin []. These variations highlight the importance of considering both genetic and environmental factors when studying the production and accumulation of this compound.

Q6: Are there established methods for the extraction and quantification of this compound?

A6: Yes, several analytical techniques have been developed for the extraction, isolation, and quantification of this compound from plant material. These methods primarily involve various chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC) [, , , , , , , ]: This technique is widely used for the separation and quantification of this compound in various plant extracts.
  • Ultra Performance Liquid Chromatography (UPLC) [, ]: UPLC offers improved resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification of this compound.
  • Elution-Extrusion Counter-Current Chromatography (EECCC) []: EECCC provides an efficient method for separating and purifying large quantities of this compound and other high-polarity compounds from plant extracts.

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